An In-Depth Technical Guide to the Synthesis of (8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one (Ulipristal Acetate)
An In-Depth Technical Guide to the Synthesis of (8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one (Ulipristal Acetate)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthetic pathways for (8S,11R,13S,14S,17S)-11-(1,3-benzodioxol-5-yl)-17-hydroxy-13-methyl-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one, a compound commonly known as Ulipristal Acetate. Ulipristal Acetate is a selective progesterone receptor modulator used for emergency contraception and the treatment of uterine fibroids. This document outlines the core synthetic strategies, providing detailed experimental protocols and quantitative data where available.
Primary Synthesis Pathway
The most common synthetic route to Ulipristal Acetate commences with estra-4,9-diene-3,17-dione as the starting material. The synthesis involves a sequence of key chemical transformations including epoxidation, a Grignard reaction to introduce the benzodioxolyl moiety, followed by propynylation at the C17 position and subsequent acetylation.
Step 1: Epoxidation of Estra-4,9-diene-3,17-dione
The initial step involves the stereoselective epoxidation of the Δ⁵⁻¹⁰ double bond of estra-4,9-diene-3,17-dione to yield 5α,10α-epoxy-estr-9-ene-3,17-dione.
Experimental Protocol:
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Dissolve estra-4,9-diene-3,17-dione in a suitable solvent such as dichloromethane.
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Cool the solution to 0-5 °C.
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Add an epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA), portion-wise to the cooled solution while maintaining the temperature.
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Stir the reaction mixture at 0-5 °C for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
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Upon completion, quench the reaction by adding a reducing agent, for instance, a solution of sodium thiosulfate.
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Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude epoxide.
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Purify the crude product by column chromatography on silica gel.
| Quantitative Data: Step 1 | |
| Parameter | Value |
| Typical Yield | 80-90% |
| Purity (HPLC) | >98% |
Step 2: Grignard Reaction
The second step involves the reaction of the 5α,10α-epoxide with a Grignard reagent, specifically 1,3-benzodioxol-5-ylmagnesium bromide, in the presence of a copper(I) catalyst. This reaction opens the epoxide ring and introduces the 1,3-benzodioxol-5-yl group at the C11β position.
Experimental Protocol:
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Prepare the Grignard reagent by reacting 5-bromo-1,3-benzodioxole with magnesium turnings in anhydrous tetrahydrofuran (THF) under an inert atmosphere.
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In a separate flask, dissolve the 5α,10α-epoxy-estr-9-ene-3,17-dione and a catalytic amount of a copper(I) salt, such as cuprous chloride (CuCl), in anhydrous THF.
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Cool the solution of the epoxide to a low temperature, typically -10 to 0 °C.
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Slowly add the prepared Grignard reagent to the cooled epoxide solution.
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Allow the reaction to stir at low temperature for a specified time, monitoring the progress by TLC.
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Quench the reaction by the slow addition of a saturated ammonium chloride solution.
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Extract the product with an organic solvent like ethyl acetate.
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Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
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Purify the resulting product by column chromatography.
| Quantitative Data: Step 2 | |
| Parameter | Value |
| Typical Yield | 60-70% |
| Purity (HPLC) | >97% |
Step 3: Propynylation of the 17-Keto Group
The 17-keto group is then converted to a 17α-propynyl-17β-hydroxy group via a nucleophilic addition reaction with a propynyl Grignard reagent or lithium acetylide.
Experimental Protocol:
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In a reaction vessel under an inert atmosphere, dissolve the product from Step 2 in anhydrous THF.
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Cool the solution to 0 °C.
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Add a solution of propynylmagnesium bromide in THF dropwise to the cooled steroid solution.
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Stir the reaction mixture at 0 °C for a few hours.
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Monitor the reaction for completion using TLC.
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Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
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Extract the product into ethyl acetate.
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure and purify the crude product by column chromatography.
| Quantitative Data: Step 3 | |
| Parameter | Value |
| Typical Yield | 75-85% |
| Purity (HPLC) | >98% |
Step 4: Acetylation of the 17-Hydroxy Group
The final step is the acetylation of the tertiary hydroxyl group at the C17 position to yield Ulipristal Acetate.
Experimental Protocol:
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Dissolve the 17-hydroxypropynyl steroid from Step 3 in a suitable solvent, such as a mixture of acetic anhydride and pyridine or dichloromethane with a catalytic amount of an acid catalyst like perchloric acid.
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Stir the reaction mixture at room temperature for several hours.
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Monitor the reaction's progress by TLC.
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Once the reaction is complete, pour the mixture into ice water to hydrolyze the excess acetic anhydride.
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Extract the product with an organic solvent, for example, ethyl acetate.
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Wash the organic layer sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.
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Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under vacuum.
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Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure Ulipristal Acetate.
| Quantitative Data: Step 4 | |
| Parameter | Value |
| Typical Yield | 85-95% |
| Purity (HPLC) | >99% |
| Melting Point | 183-185 °C |
Alternative "Green Synthesis" Pathway
An alternative, more environmentally friendly synthetic route has been developed to avoid the use of some hazardous reagents.[1] This pathway also starts from a protected derivative of estra-4,9-diene-3,17-dione.
A key feature of this greener approach is the introduction of the C17 side chain at an earlier stage. The process involves the following key transformations:
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Alkynylation: Reaction of a 3-ketal protected starting material with acetylene to form an alkynol intermediate.[1]
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Hydration: Catalytic hydration of the alkyne to form the corresponding acetyl group.[1]
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Carbonyl Protection: Protection of the newly formed carbonyl group.[1]
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Epoxidation and Grignard Reaction: Similar to the primary pathway, this is followed by epoxidation and a Grignard reaction to introduce the C11β-aryl substituent.[1]
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Deprotection and Acetylation: The final steps involve deprotection and acetylation to yield Ulipristal Acetate.[1]
This pathway is reported to be more suitable for industrial-scale production due to its milder reaction conditions and reduced environmental impact.[1]
Synthesis Pathway Visualization
The following diagram illustrates the primary synthetic pathway to Ulipristal Acetate.
Caption: Primary synthetic pathway of Ulipristal Acetate.
